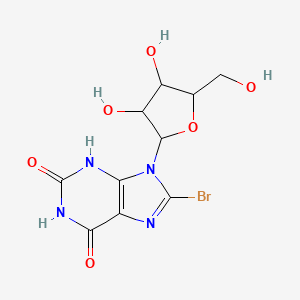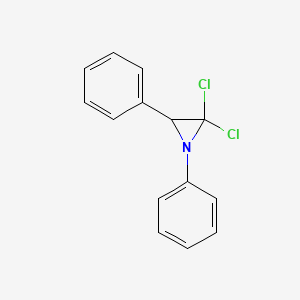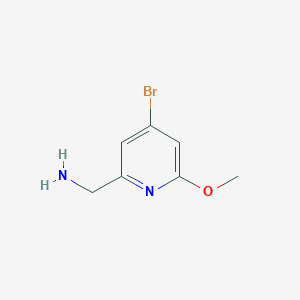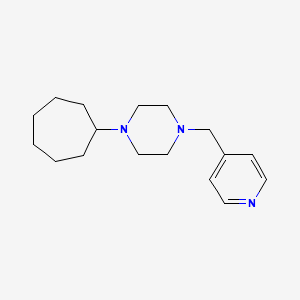![molecular formula C10H8ClN3S B14164930 5-[(E)-2-(2-chlorophenyl)ethenyl]-1,3,4-thiadiazol-2-amine CAS No. 6039-83-4](/img/structure/B14164930.png)
5-[(E)-2-(2-chlorophenyl)ethenyl]-1,3,4-thiadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(E)-2-(2-chlorophenyl)ethenyl]-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a thiadiazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 5-[(E)-2-(2-chlorophenyl)ethenyl]-1,3,4-thiadiazol-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzaldehyde and thiosemicarbazide.
Formation of Thiadiazole Ring: The reaction between 2-chlorobenzaldehyde and thiosemicarbazide in the presence of an acid catalyst leads to the formation of the thiadiazole ring.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity of the final product.
Analyse Des Réactions Chimiques
5-[(E)-2-(2-chlorophenyl)ethenyl]-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Applications De Recherche Scientifique
5-[(E)-2-(2-chlorophenyl)ethenyl]-1,3,4-thiadiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antiviral agent.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials with specific properties, such as corrosion inhibitors and organic semiconductors.
Mécanisme D'action
The mechanism of action of 5-[(E)-2-(2-chlorophenyl)ethenyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
5-[(E)-2-(2-chlorophenyl)ethenyl]-1,3,4-thiadiazol-2-amine can be compared with other similar compounds, such as:
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-amine: This compound has a similar structure but lacks the ethenyl group, which may result in different biological activities.
2-amino-1,3,4-thiadiazole: This compound is a simpler analog and serves as a precursor in the synthesis of more complex thiadiazole derivatives.
Propriétés
Numéro CAS |
6039-83-4 |
|---|---|
Formule moléculaire |
C10H8ClN3S |
Poids moléculaire |
237.71 g/mol |
Nom IUPAC |
5-[(E)-2-(2-chlorophenyl)ethenyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C10H8ClN3S/c11-8-4-2-1-3-7(8)5-6-9-13-14-10(12)15-9/h1-6H,(H2,12,14)/b6-5+ |
Clé InChI |
YPGMOJZDPBVHJE-AATRIKPKSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)/C=C/C2=NN=C(S2)N)Cl |
SMILES canonique |
C1=CC=C(C(=C1)C=CC2=NN=C(S2)N)Cl |
Solubilité |
2.7 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-8-methylpyrazolo[1,5-A][1,3,5]triazine](/img/structure/B14164848.png)
![(2S)-3-phenyl-2-[(4-phenylpiperazine-1-carbonyl)amino]propanoic acid](/img/structure/B14164858.png)
![2-[Benzyl(4-methoxybenzene-1-sulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B14164871.png)

![Benzenamine, 4-methoxy-N-[(2-nitrophenyl)methylene]-](/img/structure/B14164878.png)

![N'-[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]-N'-propan-2-ylacetohydrazide](/img/structure/B14164889.png)

![3,5-dichloro-4-[(4-nitrophenyl)diazenyl]-N-octadecylaniline](/img/structure/B14164899.png)
![2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-1-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone](/img/structure/B14164906.png)
![3-[(4-Fluorophenyl)methyl]-6,7,10-trimethyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one](/img/structure/B14164920.png)
![7,7-Dimethyl-bicyclo[2.2.1]heptan-2-ol](/img/structure/B14164932.png)
![Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid, 3-[(2,2-dimethyl-1-oxopropyl)amino]-4,6-dihydro-6,6-dimethyl-, (1S)-2-(dimethylamino)-1-phenylethyl ester](/img/structure/B14164938.png)

